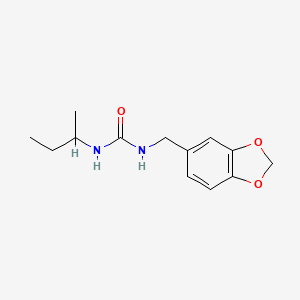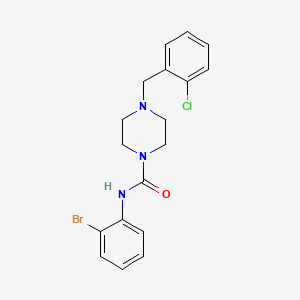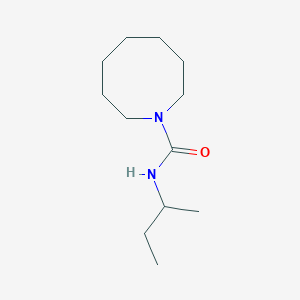
N-(2-bromophenyl)-N'-(3-chlorobenzyl)urea
Descripción general
Descripción
N-(2-bromophenyl)-N'-(3-chlorobenzyl)urea, also known as BU-224, is a chemical compound that belongs to the class of benzylureas. It is a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain modulation, stress response, and addiction. BU-224 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
N-(2-bromophenyl)-N'-(3-chlorobenzyl)urea acts as a selective antagonist of the kappa opioid receptor, which is primarily expressed in the central nervous system. By blocking the activation of this receptor, N-(2-bromophenyl)-N'-(3-chlorobenzyl)urea can modulate the release of various neurotransmitters, such as dopamine, serotonin, and noradrenaline, which are involved in pain perception, stress response, and addiction.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N'-(3-chlorobenzyl)urea has been shown to have various biochemical and physiological effects in animal studies. It can reduce the levels of stress hormones, such as corticosterone, and increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor, which are involved in neuroplasticity and neuronal survival. It can also modulate the activity of various ion channels, such as calcium and potassium channels, which are involved in neuronal excitability and synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromophenyl)-N'-(3-chlorobenzyl)urea has several advantages for laboratory experiments, such as its high selectivity and potency for the kappa opioid receptor, its low toxicity and side effects, and its ability to cross the blood-brain barrier. However, it also has some limitations, such as its limited solubility in water and its potential off-target effects on other receptors, such as the mu and delta opioid receptors.
Direcciones Futuras
There are several future directions for the research on N-(2-bromophenyl)-N'-(3-chlorobenzyl)urea. One potential direction is to investigate its therapeutic potential in the treatment of various neurological and psychiatric disorders, such as chronic pain, depression, anxiety, and addiction. Another direction is to study its mechanisms of action and interactions with other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, the development of novel analogs and formulations of N-(2-bromophenyl)-N'-(3-chlorobenzyl)urea may improve its pharmacological properties and increase its potential for clinical applications.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-N'-(3-chlorobenzyl)urea has been used in various scientific research studies to investigate its pharmacological properties and potential therapeutic applications. It has been shown to have analgesic and antidepressant effects in animal models of pain and depression, respectively. It has also been studied for its potential to treat drug addiction, as it can reduce the rewarding effects of drugs of abuse, such as cocaine and morphine.
Propiedades
IUPAC Name |
1-(2-bromophenyl)-3-[(3-chlorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O/c15-12-6-1-2-7-13(12)18-14(19)17-9-10-4-3-5-11(16)8-10/h1-8H,9H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWIRVDZYOCWPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC(=CC=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-(3-chlorobenzyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4286165.png)

![N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B4286185.png)


![N-(2-bromophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4286202.png)


![N-(2-bromophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286224.png)
![N-(2-bromophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4286240.png)

![N-(sec-butyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286251.png)
![methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4286260.png)